Propranolol

Catalog No.
S592129
CAS No.
525-66-6
M.F
C16H21NO2
M. Wt
259.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propranolol

CAS Number

525-66-6

Product Name

Propranolol

IUPAC Name

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3

InChI Key

AQHHHDLHHXJYJD-UHFFFAOYSA-N

SMILES

Array

solubility

0.0617 mg/L at 25 °C

Synonyms

Anaprilin, Anapriline, Avlocardyl, AY 20694, AY-20694, AY20694, Betadren, Dexpropranolol, Dociton, Hydrochloride, Propranolol, Inderal, Obsidan, Obzidan, Propanolol, Propranolol, Propranolol Hydrochloride, Rexigen

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

The exact mass of the compound Propranolol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 61.7 mg/l (at 25 °c)0.0617 mg/l at 25 °c. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Propranolol (CAS 525-66-6) is a highly lipophilic, non-selective beta-adrenergic antagonist widely procured as a benchmark compound in biopharmaceutical and analytical workflows. Characterized by a pKa of 9.42 and a high octanol-water partition coefficient (LogP ~3.48), it serves as a definitive high-permeability standard in Biopharmaceutics Classification System (BCS) evaluations. Its equal affinity for beta-1 and beta-2 adrenergic receptors establishes it as the baseline for non-selective receptor blockade, distinguishing it from newer, subtype-selective analogs in comparative pharmacology and formulation development [1].

Substituting propranolol with hydrophilic beta-blockers (e.g., atenolol) or beta-1 selective analogs (e.g., metoprolol) fundamentally compromises assay calibration and pharmacological baselines. In ADME screening, replacing propranolol with atenolol shifts the apparent permeability (Papp) by over an order of magnitude, failing to establish the high-permeability boundary required for Caco-2 and PAMPA models [1]. In receptor assays, utilizing metoprolol instead of propranolol introduces subtype bias, leaving beta-2 receptors unblocked at standard physiological concentrations and confounding data in non-selective tissue or whole-organism models [2].

Caco-2 Permeability Calibration: High-Permeability Boundary Establishment

Propranolol is mandated in in vitro ADME workflows to define the high-permeability threshold. In standardized Caco-2 cell line assays, propranolol exhibits an apparent permeability (Papp) of approximately 20 to 40 × 10^-6 cm/s, whereas the hydrophilic comparator atenolol yields a Papp of < 1.0 × 10^-6 cm/s [1]. This 20- to 40-fold differential is critical for calibrating absorption models and classifying unknown APIs under BCS guidelines.

Evidence DimensionApparent Permeability (Papp) in Caco-2 cells
Target Compound Data~20–40 × 10^-6 cm/s
Comparator Or BaselineAtenolol (< 1.0 × 10^-6 cm/s)
Quantified Difference>20-fold higher permeability
ConditionsCaco-2 monolayers, pH 7.4, apical-to-basolateral transport

Procurement of propranolol is essential for laboratories needing a validated, regulatory-recognized high-permeability internal standard for drug absorption screening.

Receptor Binding Affinity: Non-Selective Baseline Validation

For assays requiring complete beta-adrenergic blockade without subtype bias, propranolol provides equal stoichiometric affinity across receptor subtypes. Radioligand binding assays demonstrate propranolol has a Ki of 1.18 nM for beta-1 and 1.20 nM for beta-2 receptors. In contrast, metoprolol exhibits a Ki of 47 nM for beta-1 and 2960 nM for beta-2 [1]. This near 1:1 selectivity ratio for propranolol versus the ~1:60 ratio for metoprolol ensures uniform blockade.

Evidence DimensionBeta-1 vs. Beta-2 Receptor Binding Affinity (Ki)
Target Compound DataBeta-1 Ki = 1.18 nM; Beta-2 Ki = 1.20 nM (Ratio ~1:1)
Comparator Or BaselineMetoprolol (Beta-1 Ki = 47 nM; Beta-2 Ki = 2960 nM, Ratio ~1:60)
Quantified Difference2400-fold higher affinity for Beta-2 receptors compared to metoprolol
ConditionsHuman recombinant receptors, radioligand binding assay (3H-CGP 12177)

Prevents unblocked beta-2 mediated artifactual responses in complex tissue assays, making it the required standard for non-selective pathway inhibition.

Lipid Formulation Compatibility: Partition Coefficient and Encapsulation

Propranolol's physicochemical profile makes it a primary model API for lipid-based nanocarriers and transdermal patches. Its high lipophilicity (LogP = 3.48) drives partitioning into lipid phases, achieving distribution coefficients (LogD at pH 7.4) of approximately 1.2. The hydrophilic analog atenolol (LogP = 0.23, LogD at pH 7.4 = -1.9) remains predominantly in the aqueous phase [1]. This 3-log difference in physiological partition coefficient dictates that propranolol achieves significantly higher encapsulation efficiencies in solid lipid nanoparticles and liposomes compared to atenolol.

Evidence DimensionDistribution Coefficient (LogD at pH 7.4)
Target Compound Data~1.20
Comparator Or BaselineAtenolol (~ -1.90)
Quantified Difference~3.1 log unit difference (over 1000-fold higher lipid partitioning)
ConditionsOctanol-water partitioning, pH 7.4 buffer, 37°C

Drives the selection of propranolol as the baseline API for validating the encapsulation efficiency and release kinetics of novel lipid-based drug delivery systems.

High-Permeability Calibration in ADME/Tox Screening

Propranolol is procured as the standard high-permeability marker to validate Caco-2, PAMPA, and MDCK cell models, ensuring regulatory compliance in BCS classification workflows [1].

Universal Beta-Adrenergic Pathway Inhibition

Used in isolated tissue baths and in vivo pharmacological models where complete, non-selective blockade of both beta-1 and beta-2 receptors is required to isolate alpha-adrenergic or non-adrenergic signaling pathways[2].

Model API for Lipid Nanoparticle and Transdermal Formulation

Selected by formulation scientists to benchmark encapsulation efficiency, skin flux, and sustained-release kinetics in liposomes, solid lipid nanoparticles (SLNs), and polymer matrices due to its predictable lipophilic partitioning [3].

Physical Description

Solid

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

259.157228913 Da

Monoisotopic Mass

259.157228913 Da

Heavy Atom Count

19

LogP

3.48
3.48 (LogP)
3.48

Melting Point

96 °C

UNII

9Y8NXQ24VQ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Propranolol is indicated to treat hypertension. Propranolol is also indicated to treat angina pectoris due to coronary atherosclerosis, atrial fibrillation, myocardial infarction, migraine, essential tremor, hypertrophic subaortic stenosis, pheochromocytoma, and proliferating infantile hemangioma.
FDA Label
Hemangiol is indicated in the treatment of proliferating infantile haemangioma requiring systemic therapy: , , , Life- or function-threatening haemangioma,, Ulcerated haemangioma with pain and/or lack of response to simple wound care measures,, Haemangioma with a risk of permanent scars or disfigurement. , , , It is to be initiated in infants aged 5 weeks to 5 months. ,
Propranolol is a competitive beta-adrenergic receptor antagonist devoid of agonist activity, making it the prototype for comparison to other beta-antagonists. A British scientist, Sir James Black, first developed propranolol for the treatment of angina pectoris. Over the following years, propranolol started to gain recognition in the treatment of a variety of cardiovascular and noncardiovascular disease processes, making it a widely used pharmaceutical drug.

Livertox Summary

Propranolol is a nonselective beta-adrenergic receptor blocker (beta-blocker) that is widely used for the therapy of hypertension, cardiac arrhythmias, angina pectoris and hyperthyroidism. Propranolol has yet to be convincingly associated with clinically apparent liver injury and is often used in patients with liver disease and cirrhosis.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Adrenergic Beta-Antagonists; Antiarrhythmics
Beta-Adrenergic Receptor Antagonists

Mechanism of Action

Propranolol is a nonselective β-adrenergic receptor antagonist. Blocking of these receptors leads to vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down regulation of the renin-angiotensin-aldosterone system.

Pictograms

Irritant

Irritant

Other CAS

13013-17-7
525-66-6

Absorption Distribution and Excretion

Patients taking doses of 40mg, 80mg, 160mg, and 320mg daily experienced Cmax values of 18±15ng/mL, 52±51ng/mL, 121±98ng/mL, and 245±110ng/mL respectively. Propranolol has a Tmax of approximately 2 hours, though this can range from 1 to 4 hours in fasting patients. Taking propranolol with food does not increase Tmax but does increase bioavailability.
91% of an oral dose of propranolol is recovered as 12 metabolites in the urine.
The volume of distribution of propranolol is approximately 4L/kg or 320L.
The clearance of propranolol is 2.7±0.03L/h/kg in infants <90 days and 3.3±0.35L/h/kg in infants >90 days. Propranolol clearance increases linearly with hepatic blood flow. Propranolol has a clearance in hypertensive adults of 810mL/min.

Metabolism Metabolites

Propranolol undergoes side chain oxidation to α-naphthoxylactic acid, ring oxidation to 4’-hydroxypropranolol, or glucuronidation to propranolol glucuronide. It can also be N-desisopropylated to become N-desisopropyl propranolol. 17% of a dose undergoes glucuronidation and 42% undergoes ring oxidation.
Propranolol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid.

Wikipedia

Propranolol

Biological Half Life

The elimination half-life of propranolol is approximately 8 hours. The plasma half-life of propranolol is 3 to 6 hours.

Use Classification

Human drugs -> Beta blocking agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Pharmaceuticals

Dates

Last modified: 08-15-2023
Harrison PM, Tonkin AM, Cahill CM, McLean AJ: Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography. J Chromatogr. 1985 Oct 11;343(2):349-58. [PMID:4066876]
Hagen R, Ghareeb E, Jalali O, Zinn Z: Infantile hemangiomas: what have we learned from propranolol? Curr Opin Pediatr. 2018 Aug;30(4):499-504. doi: 10.1097/MOP.0000000000000650. [PMID:29846253]
Weiss YA, Safar ME, Lehner JP, Levenson JA, Simon A, Alexandre JM: (+)-Propranolol clearance, an estimation of hepatic blood flow in man. Br J Clin Pharmacol. 1978 May;5(5):457-60. doi: 10.1111/j.1365-2125.1978.tb01655.x. [PMID:656285]
Chidsey CA, Morselli P, Bianchetti G, Morganti A, Leonetti G, Zanchetti A: Studies of the absorption and removal of propranolol in hypertensive patients during therapy. Circulation. 1975 Aug;52(2):313-8. doi: 10.1161/01.cir.52.2.313. [PMID:1149212]
Routledge PA, Shand DG: Clinical pharmacokinetics of propranolol. Clin Pharmacokinet. 1979 Mar-Apr;4(2):73-90. doi: 10.2165/00003088-197904020-00001. [PMID:378502]
Walle T, Walle UK, Olanoff LS: Quantitative account of propranolol metabolism in urine of normal man. Drug Metab Dispos. 1985 Mar-Apr;13(2):204-9. [PMID:2859169]
FDA Approved Drug Products: HEMANGEOL (propranolol hydrochloride) oral solution
FDA Approved Drug Products: Propranolol Oral Tablet
FDA Approved Drug Products: INNOPRAN XL (propranolol hydrochloride) extended release capsules
FDA Approved Drug Products: INDERIDE (propranolol hydrochloride and hydrochlorothiazide) tablets

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